

4-Aminopyridine-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Aminopyridine-d6

Cat. No.: B3423128

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An In-depth Technical Guide to **4-Aminopyridine-d6**: Properties, Mechanism, and Application

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a potent blocker of voltage-gated potassium channels.^{[1][2]} This mechanism of action allows it to restore the conduction of action potentials in demyelinated axons, a common pathology in neurodegenerative diseases such as Multiple Sclerosis (MS).^{[1][3]} While 4-AP is used clinically to improve walking ability in MS patients, its deuterated analog, **4-Aminopyridine-d6** (4-AP-d6), serves a critical and distinct role in the realm of research and drug development.^[1] This guide provides a comprehensive overview of 4-AP-d6, focusing on its core physicochemical properties, the underlying pharmacology of its non-deuterated counterpart, and its indispensable application in modern analytical methodologies.

Core Physicochemical Properties of 4-Aminopyridine-d6

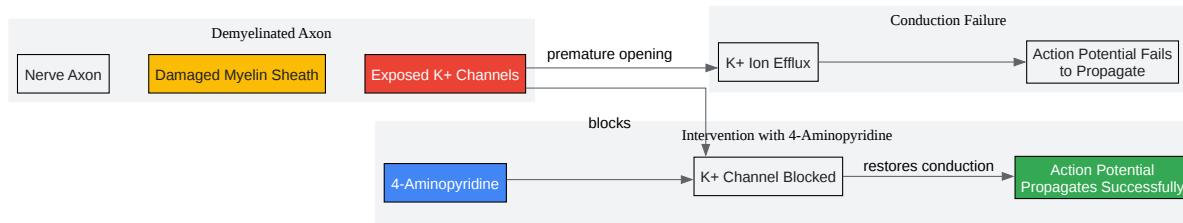
The fundamental characteristics of a stable-labeled internal standard are critical for its effective use. 4-AP-d6 is synthesized to have deuterium atoms replacing hydrogen atoms at specific positions, resulting in a higher molecular weight without significantly altering its chemical behavior.

Property	Value	Source(s)
CAS Number	45498-20-2	[4] [5] [6] [7]
Molecular Formula	C ₅ D ₆ N ₂	[5] [8]
Molecular Weight	100.15 g/mol	[4] [5] [7] [8]
Synonyms	4-Pyridin-2,3,5,6-d4-amine-d2, Dalfampridine-D6	[5] [6] [7]
Isotopic Purity	≥98 atom % D	[4]
Chemical Purity	≥99% (CP)	[5]
Unlabeled CAS No.	504-24-5 (for 4-Aminopyridine)	[4] [6] [9]

Mechanism of Action: The Role of Potassium Channel Blockade

To appreciate the utility of 4-AP-d6 as an analytical tool, it is essential to understand the pharmacology of 4-Aminopyridine. In demyelinating diseases like MS, the loss of the myelin sheath exposes the internodal membrane of axons, which is rich in voltage-gated potassium channels.[\[3\]](#) During an action potential, the premature outflow of potassium ions through these exposed channels can weaken or "block" the nerve impulse.[\[1\]](#)[\[3\]](#)

4-Aminopyridine acts as a non-selective blocker of these potassium channels.[\[1\]](#)[\[3\]](#) By physically obstructing the channel pore, it inhibits the repolarizing potassium current.[\[3\]](#)[\[10\]](#) This action prolongs the duration of the action potential, allowing the nerve impulse to successfully propagate across the demyelinated segment and reach the next synapse.[\[1\]](#)[\[3\]](#) This enhancement of neurotransmission is the basis for its therapeutic effects.[\[3\]](#)



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Mechanism of 4-Aminopyridine in restoring nerve conduction.

The Critical Role of Deuteration in Bioanalysis

The primary application of **4-Aminopyridine-d6** is as an Internal Standard (IS) in quantitative bioanalytical assays, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

An ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical behavior during sample extraction and ionization, but is clearly distinguishable by the mass spectrometer. Deuteration achieves this perfectly. 4-AP-d6 is chemically almost identical to 4-AP, ensuring it is extracted from complex biological matrices (like plasma or serum) with the same efficiency and ionizes similarly in the mass spectrometer's source.[\[11\]](#) However, its increased mass ($M+6$) allows the detector to measure its concentration independently from the unlabeled drug. By adding a known amount of 4-AP-d6 to every sample and standard, any variability or loss during sample processing can be precisely corrected, ensuring highly accurate and reproducible quantification of the therapeutic drug, 4-AP.

Experimental Protocol: Quantification of 4-AP in Human Plasma using 4-AP-d6

This protocol outlines a standard workflow for a validated bioanalytical method.

1. Preparation of Calibration Standards and Quality Controls (QCs)

- Prepare a stock solution of 4-Aminopyridine (the analyte) and **4-Aminopyridine-d6** (the IS) in a suitable organic solvent (e.g., methanol).
- Serially dilute the 4-AP stock solution to create calibration standards at concentrations spanning the expected therapeutic range.
- Prepare QC samples at low, medium, and high concentrations.
- Spike blank human plasma with the calibration standards and QC solutions.

2. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (unknown, standard, or QC), add 20 μ L of the 4-AP-d6 IS working solution. Vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing interfering macromolecules.
- Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for analysis.

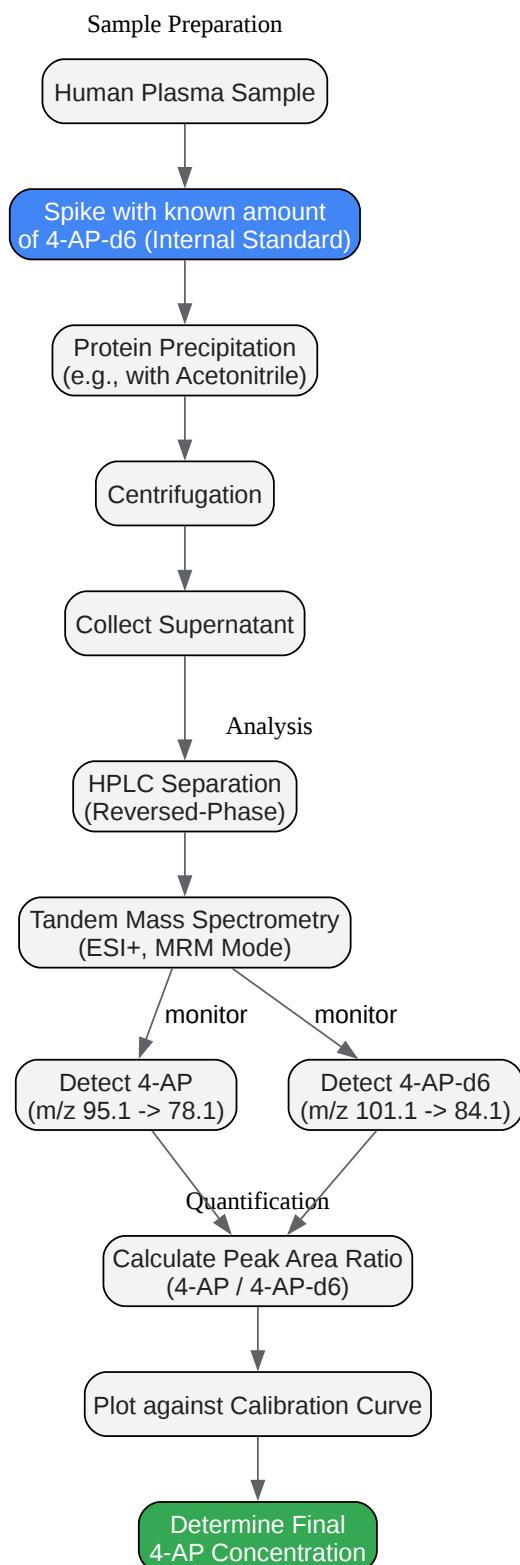
3. LC-MS/MS Analysis

- Liquid Chromatography (LC): Inject an aliquot of the supernatant onto a reversed-phase column (e.g., C18). Use a mobile phase gradient, such as water and acetonitrile with formic acid, to achieve chromatographic separation.[12][13]
- Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11]
- Multiple Reaction Monitoring (MRM): Monitor specific mass transitions for both the analyte and the internal standard to ensure specificity and sensitivity.

- 4-Aminopyridine: e.g., m/z 95.1 → 78.1
- **4-Aminopyridine-d6**: e.g., m/z 101.1 → 84.1

4. Data Processing and Quantification

- Integrate the peak areas for both the 4-AP and 4-AP-d6 MRM transitions.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of 4-AP in the unknown samples by interpolating their peak area ratios from the calibration curve.

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Bioanalytical workflow using 4-AP-d6 as an internal standard.

Conclusion

4-Aminopyridine-d6 is an essential tool for researchers, scientists, and drug development professionals. While it is not intended for therapeutic use itself, its role as a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of 4-Aminopyridine in biological samples. This capability underpins pharmacokinetic studies, clinical trial monitoring, and therapeutic drug management, ensuring that data generated is reliable and robust. Understanding its properties and proper application is fundamental to advancing research in neurodegenerative disorders where 4-Aminopyridine is a key therapeutic agent.

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